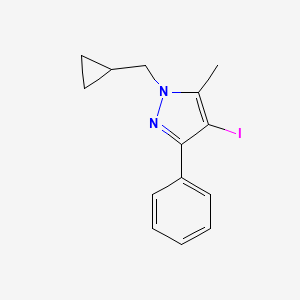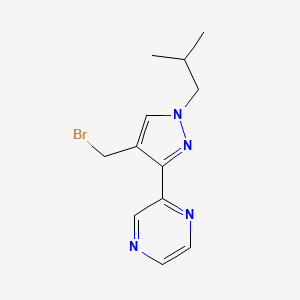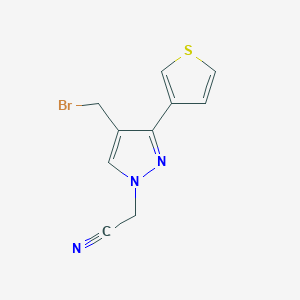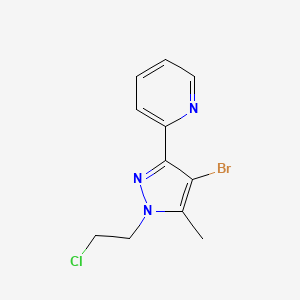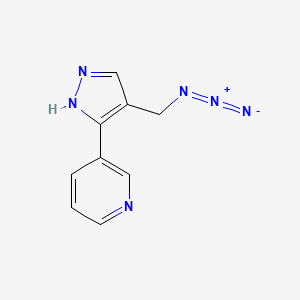
3-(4-(azidomethyl)-1H-pyrazol-3-yl)pyridine
Übersicht
Beschreibung
3-(4-(azidomethyl)-1H-pyrazol-3-yl)pyridine is a pyridine derivative . It is an organic solvent and has been shown to be effective against cancer cells . The CAS number for this compound is 864528-33-6 .
Synthesis Analysis
The synthesis of pyrazolo[3,4-b]pyridines involves the use of a 1-substituted 3-methyl-1H-pyrazole or a 1-substituted 1H-pyrazole as a starting material . The 1,2,3-triazole rings were synthesized on propargyl-derived bispidines after reaction with different alkyl azides .Molecular Structure Analysis
The molecular structure of 3-(4-(azidomethyl)-1H-pyrazol-3-yl)pyridine is characterized by a pyridine ring attached to a pyrazole ring via a methylene bridge that carries an azido group . The chemical formula is C6H6N4 and the molecular weight is 134.14 g/mol .Wissenschaftliche Forschungsanwendungen
Synthesis of Heterocyclic Compounds
The compound is used in the synthesis of various heterocyclic compounds, which are crucial in medicinal chemistry. The azidomethyl group in the compound can act as a versatile precursor for the introduction of a variety of functional groups through click chemistry reactions .
Biomedical Applications
Due to its structural similarity to purine bases, this compound has been explored for its potential in biomedical applications. It can serve as a scaffold for developing new drugs with potential therapeutic effects against various diseases .
Antibacterial Agents
Researchers have designed molecular hybrids of pyrazolo[3,4-b]pyridine and triazole, utilizing compounds like 3-(4-(azidomethyl)-1H-pyrazol-3-yl)pyridine for their antibacterial properties. These hybrids have shown inhibition potentials against bacteria such as S. aureus and K. pneumoniae .
Antimicrobial Resistance Research
The rise of antimicrobial resistance (AMR) is a significant global health threat. Compounds derived from 3-(4-(azidomethyl)-1H-pyrazol-3-yl)pyridine are being studied for their ability to combat AMR, potentially leading to new treatments .
Catalytic Applications
Derivatives of this compound have been synthesized for their potential use in catalysis. These derivatives can form metal complexes that are useful in various catalytic applications, including organic synthesis and industrial processes .
Microwave-Assisted Organic Synthesis
The compound is also used in microwave-assisted organic synthesis, which is a modern technique that allows for rapid and efficient synthesis of organic compounds. This method can enhance the reaction rates and yields of the desired products .
Eigenschaften
IUPAC Name |
3-[4-(azidomethyl)-1H-pyrazol-5-yl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N6/c10-15-13-6-8-5-12-14-9(8)7-2-1-3-11-4-7/h1-5H,6H2,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXHDUIYYHBEPOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=C(C=NN2)CN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-(azidomethyl)-1H-pyrazol-3-yl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









